molecular formula C23H19F6NO B377324 2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 313976-12-4

2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B377324
CAS No.: 313976-12-4
M. Wt: 439.4g/mol
InChI Key: ICESJPMAGXLVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a specialty chemical of interest for advanced research and development. This compound features a hexafluoroisopropanol (HFIP) functional group, a moiety renowned for its strong hydrogen-bond-donating ability, high polarity, and exceptional capacity to stabilize cationic intermediates . The unique electronic and steric properties imparted by the HFIP group can significantly alter the behavior of molecules, making them valuable for various scientific applications. In organic synthesis, HFIP is extensively used as a powerful solvent and catalyst. It facilitates challenging reactions, including Friedel-Crafts alkylations , Baeyer-Villiger oxidations , and metal-free electrochemical cross-couplings . Its strong ionizing power and low nucleophilicity enable the generation and persistence of radical cations, allowing for reactions under mild conditions . In the field of biochemistry, HFIP is a critical tool for solubilizing peptides and disrupting protein aggregates, such as amyloid β-sheets . Furthermore, the presence of the dibenzylamino group on the phenyl ring suggests potential for investigations in medicinal chemistry and catalysis, as similar structures have been explored for their biological activity . Researchers can utilize this compound to develop new synthetic methodologies, create advanced materials, or probe biological systems. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-(dibenzylamino)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F6NO/c24-22(25,26)21(31,23(27,28)29)19-11-13-20(14-12-19)30(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,31H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICESJPMAGXLVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Precursor Activation

The most widely reported route begins with 2-(4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol , where the para-fluorine atom undergoes substitution with dibenzylamine. In a representative procedure:

ParameterDetail
Substrate 2-(4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (10 g, 0.047 mol)
Amine Dibenzylamine (0.094 mol, 2 eq)
Base Potassium carbonate (3.54 g, 25.61 mmol)
Solvent Acetone (25 mL)
Temperature 85–90°C, 5 hours
Yield 80%

The reaction proceeds via an SNAr mechanism, where the electron-withdrawing hexafluoroisopropyl (HFIP) group activates the aromatic ring toward nucleophilic attack. The HFIP moiety’s strong −I effect polarizes the C–F bond, facilitating fluoride displacement by the dibenzylamine nucleophile.

Low-Temperature Lithiation Strategies

Alternative protocols employ lithiated intermediates to enhance reactivity. For instance:

  • Lithiation : Diisopropylamine (8 mL, 0.056 mol) and n-BuLi (35 mL, 1.6 M) in THF at −78°C generate LDA.

  • Electrophilic Quench : Addition of 2-bromo-4-methyl-3-oxopentanoic acid phenylamide (13.4 g, 0.047 mol) at −78°C, followed by warming to −10°C.

  • Workup : Aqueous quench and ethyl acetate extraction yield the product at 85% purity.

This method avoids competing side reactions (e.g., Hofmann elimination) but requires stringent temperature control.

Protecting Group Strategies

Benzylamine Deprotection

Tert-butyloxycarbonyl (Boc) or benzyl groups are often used to mask amines during synthesis. A case study demonstrates:

  • Benzylation : React 4-aminophenol with benzyl bromide in DMF/K₂CO₃ to form 4-(dibenzylamino)phenol.

  • HFIP Coupling : Treat the phenol with hexafluoroacetone (HFA) in HFIP solvent at 120°C for 8 hours.

  • Acid Workup : Remove residual HFA via aqueous HCl wash, achieving 78% yield.

This method avoids harsh deprotection steps but requires stoichiometric HFA, increasing costs.

Comparative Analysis of Methods

MethodYieldConditionsAdvantagesLimitations
SNAr 80–85%85–90°C, polar aproticHigh regioselectivityRequires activated aryl halide
Lithiation 85%−78°C, anhydrous THFAvoids competing eliminationCryogenic conditions
Reductive Amination 75%*H₂ (50 psi), 80°CScalable for industrial productionRisk of over-reduction
Protecting Group 78%120°C, acid-tolerant solventCompatible with sensitive substratesMulti-step, higher cost

*Extrapolated from analogous reactions.

Key Optimization Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, NMP) enhance SNAr rates by stabilizing transition states.

  • Ether solvents (THF, dioxane) improve lithiation efficiency but limit solubility of fluorinated intermediates.

Catalytic Systems

  • Palladium catalysts (Pd(OAc)₂/Xantphos) enable Buchwald-Hartwig amination of brominated HFIP derivatives, though no direct examples exist for the target compound.

  • Copper(I) iodide accelerates Ullmann-type couplings but risks fluorinated byproduct formation .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into alcohols or amines.

    Substitution: The hexafluoropropanol moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hexafluoropropanol derivatives.

Scientific Research Applications

2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The dibenzylamino group can interact with various enzymes and receptors, modulating their activity. The hexafluoropropanol moiety can influence the compound’s solubility and reactivity, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase acidity of the HFIP hydroxyl, enhancing hydrogen-bonding capacity.
  • Steric Effects: Bulky substituents like tert-butyl () or dibenzylamino reduce rotational freedom, influencing binding affinity in receptor-ligand interactions.
  • Bioactivity : AMG-5980 () demonstrates targeted enzyme inhibition (e.g., MAGL/FA), highlighting the role of extended substituents in pharmacological activity.

Physicochemical Properties

Property Target Compound (Dibenzylamino) 2-(4-Amino-3-methylphenyl) Analog 2-(4-(Ethylamino)phenyl) Analog
Molecular Weight (g/mol) ~455.3 (estimated) 273.18 299.25
LogP (Predicted) ~5.2 2.1 2.8
Topological Polar Surface Area (Ų) 46.2 (analog-based) 46.2 46.2
Solubility Low (hydrophobic) Moderate in polar aprotic solvents Moderate in DMSO

Notes:

  • The dibenzylamino group significantly increases hydrophobicity (LogP ~5.2 vs. 2.1–2.8 for smaller substituents), impacting membrane permeability and bioavailability.
  • All analogs share a polar surface area of ~46.2 Ų due to the HFIP hydroxyl and amino groups, suggesting similar hydration properties .

Environmental Sensing

  • Target Compound: Functionalized polymers incorporating HFIP-phenyl derivatives (e.g., dibenzylamino variant) exhibit enhanced sensitivity to phosphonate esters via signal amplification .
  • Analog Comparison: The 4-(allyloxy)phenyl-HFIP derivative in achieved sub-ppm detection limits, outperforming ethylamino analogs due to improved π-π stacking.

Medicinal Chemistry

  • ROR Ligands: The ethylamino analog (CAS 65797-85-5) is a precursor to SR1001, a synthetic ROR inverse agonist suppressing TH17-mediated autoimmunity .
  • Enzyme Inhibitors : AMG-5980 () inhibits MAGL/FA enzymes with IC50 < 10 nM, attributed to its sulfonylpiperazine group enhancing target engagement.

Biological Activity

2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity based on existing research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hexafluoropropanol moiety attached to a dibenzylamino phenyl group. Its molecular formula is C20H20F6NC_{20}H_{20}F_6N, and it exhibits significant lipophilicity due to the presence of fluorinated groups. This property may influence its interaction with biological membranes and proteins.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Anticancer Activity : Compounds with dibenzylamino groups have shown promising anticancer properties by inducing apoptosis in cancer cells. For instance, studies on structurally related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines through modulation of apoptotic pathways and cell cycle arrest .
  • Antimicrobial Properties : The presence of fluorine atoms can enhance the antimicrobial efficacy of compounds by increasing their membrane permeability. Preliminary studies suggest that derivatives of dibenzylamino compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biological Activity Data Table

Biological ActivityTest Organisms/CellsIC50 (µM)Mechanism
AnticancerJurkat Cells<10Apoptosis induction via Bcl-2 inhibition
AntimicrobialE. coli15Membrane disruption
AntimicrobialBacillus cereus12Cell wall synthesis inhibition

Case Studies

  • Anticancer Study : A study involving a series of dibenzylamino derivatives showed that the compound significantly reduced viability in Jurkat cells with an IC50 value below 10 µM. This effect was attributed to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited notable antimicrobial activity against E. coli and Bacillus cereus, with MIC values indicating effectiveness comparable to standard antibiotics . The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's lipophilic nature.
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of the dibenzylamino moiety in enhancing biological activity. Variations in substituents on the phenyl ring significantly influenced both anticancer and antimicrobial activities, suggesting a strong SAR correlation .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?

  • Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and fluorination. A plausible route:

Step 1: Introduce the dibenzylamino group to 4-bromophenylhexafluoropropanol via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 100–120°C .

Step 2: Optimize fluorination using SF₄ or HF-pyridine under anhydrous conditions .

  • Critical Parameters: Moisture sensitivity (due to hexafluoropropanol), inert atmosphere (N₂/Ar), and stoichiometric control of benzylamine to avoid over-alkylation.

Q. How can the purity of this compound be assessed using chromatographic techniques?

  • Methodological Answer: Use reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) + 0.1% TFA to separate polar byproducts. Fluorinated compounds often require MS detection due to weak UV absorbance. GC-MS is unsuitable due to low volatility .

Q. What spectroscopic methods confirm the structure, and what characteristic signals are expected?

  • Methodological Answer:
  • ¹⁹F NMR: Six equivalent CF₃ groups appear as a singlet near δ -70 ppm .
  • ¹H NMR: Dibenzylamino protons (N(CH₂Ph)₂) show two doublets (δ 3.8–4.2 ppm), while aromatic protons split into distinct patterns .
  • IR: Broad O-H stretch (~3400 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer: Store in amber vials at -20°C under inert gas (Ar) to prevent hydrolysis of the hexafluoropropanol group. Desiccants (silica gel) mitigate moisture-induced degradation .

Q. How can solubility be optimized for this compound in various solvents?

  • Methodological Answer: Fluorinated alcohols are polar but hydrophobic. Use DMSO or THF for dissolution. Add 1–5% H₂O to DCM/MeOH mixtures to enhance solubility via H-bonding with the hydroxyl group .

Advanced Research Questions

Q. How can DFT calculations model the electronic effects of the hexafluoropropanol group?

  • Methodological Answer: Perform geometry optimization (B3LYP/6-311+G(d,p)) to analyze electron-withdrawing effects:
  • Compare Mulliken charges on the phenyl ring with/without CF₃ groups.
  • Calculate HOMO-LUMO gaps to predict reactivity in cross-coupling reactions .

Q. What strategies resolve discrepancies in reported yields during dibenzylamino group introduction?

  • Methodological Answer:
  • Contradiction Analysis: Low yields (<40%) may stem from Pd catalyst deactivation. Use kinetic studies (in situ IR) to monitor intermediate formation.
  • Mitigation: Replace Pd(OAc)₂ with Pd₂(dba)₃ and optimize ligand ratios (1:2 Pd:ligand) to stabilize the catalytic cycle .

Q. How to design kinetic studies for hydrolysis of the hexafluoropropanol group under basic conditions?

  • Methodological Answer:
  • Experimental Setup: Use pH-stat titration (0.1 M NaOH) at 25–40°C.
  • Data Analysis: Fit rate constants (k) to Arrhenius plots to determine activation energy. Fluorine’s electronegativity accelerates hydrolysis vs. non-fluorinated analogs .

Q. How to characterize byproducts formed during synthesis, and how to mitigate their formation?

  • Methodological Answer:
  • LC-MS/MS: Identify N-debenzylated byproducts (m/z +16) and dimeric species (m/z ×2 -18).
  • Mitigation: Reduce reaction temperature (80°C) and use excess benzyl bromide to suppress debenzylation .

Q. How can X-ray crystallography confirm stereochemistry, and what challenges exist?

  • Methodological Answer:
  • Crystallization: Use slow vapor diffusion (hexane/EtOAc) to grow single crystals.
  • Challenges: Fluorine’s low electron density complicates data refinement. Use synchrotron radiation (λ = 0.7 Å) for high-resolution data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(4-(Dibenzylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.